![molecular formula C16H17FN2O3 B5550886 N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that introduce fluorine atoms and other functional groups into the quinoline core. For instance, the synthesis of related quinoline derivatives has been achieved through condensation reactions, followed by specific modifications like hydrogenolysis and reactions with halides to introduce desired substituents (Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982). These methodologies could be adapted for the synthesis of "N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide" by carefully selecting the starting materials and reaction conditions to incorporate the ethoxytetrahydrofuran and fluorine moieties.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the presence of fluorine atoms, significantly impacts their chemical behavior and biological activity. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, potentially enhancing its reactivity or binding affinity to biological targets. The ethoxytetrahydrofuran moiety could introduce conformational flexibility and steric effects, influencing the compound's ability to interact with enzymes or receptors (Edmont, D., & Chenault, J., 2003).
properties
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-2-22-14-9-21-8-13(14)19-16(20)12-7-6-10-4-3-5-11(17)15(10)18-12/h3-7,13-14H,2,8-9H2,1H3,(H,19,20)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJTARQVLJHJF-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide |
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